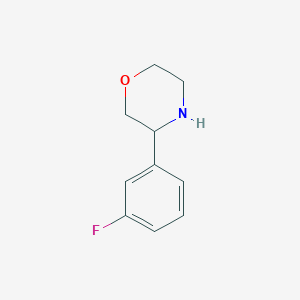

3-(3-Fluorophenyl)morpholine

概要

説明

3-(3-Fluorophenyl)morpholine is a chemical compound with the formula C10H12FNO. It is a hydrochloride and its molecular weight is 217.67 .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated .Chemical Reactions Analysis

The synthesis of morpholines begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .科学的研究の応用

Antidepressive Activity

A study on the synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride showed promising results in the antidepressant activities tested with mice forced swimming tests. The compound's structure was confirmed by IR and 1H NMR, suggesting its potential for further investigation in antidepressant activity (Tao Yuan, 2012).

Fungicide and Structural Analysis

Another compound, (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, was developed as a fungicide. The molecule adopts a Z configuration about the C=C double bond, with a significant dihedral angle between the two benzene rings, showcasing its structural uniqueness and potential fungicidal applications (B. Chai, Changling Liu, 2011).

Antitumor Activity

Research into 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed its distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines. This synthesis by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine indicates its potential as an antitumor agent (Zhi-hua Tang, W. Fu, 2018).

Neurokinin-1 Receptor Antagonist

A compound designed for both intravenous and oral clinical administration showed high affinity and oral activity as a human neurokinin-1 (h-NK1) receptor antagonist. Its water solubility and effectiveness in pre-clinical tests relevant to emesis and depression underline its pharmaceutical potential (T. Harrison et al., 2001).

Biological Activity and Molecular Docking Studies

The synthesis and biological evaluation of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated remarkable anti-TB activity and superior anti-microbial activity. This compound's effectiveness, validated by molecular docking studies, supports its use in addressing various microbial threats (Mamatha S.V et al., 2019).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that morpholine derivatives and fluorinated compounds have been found to interact with various biological targets . For instance, morpholine derivatives have been used in the development of drugs targeting cancer cells . Similarly, fluorinated compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets and induce changes at the molecular level . For instance, fluorinated compounds have been found to disturb the polar deposition of newly synthesized cell wall material .

Biochemical Pathways

It’s known that morpholine and fluorinated compounds can influence various biochemical pathways . For instance, indole derivatives, which are structurally similar to morpholine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds like 3-fluorophenmetrazine have shown comparable potencies to cocaine in inhibiting uptake mediated by dopamine transporters and norepinephrine transporters .

Result of Action

For instance, a morpholine-modified ruthenium-based agent was found to destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

3-(3-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADMLCVFDCVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

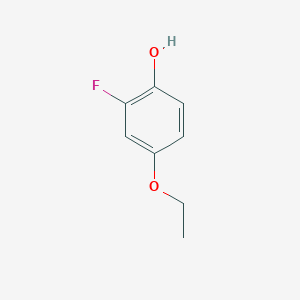

C1COCC(N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

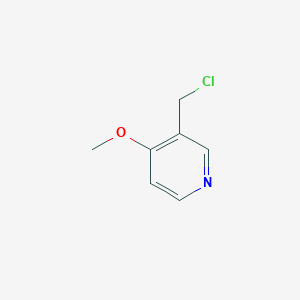

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)](/img/structure/B3089569.png)

![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)